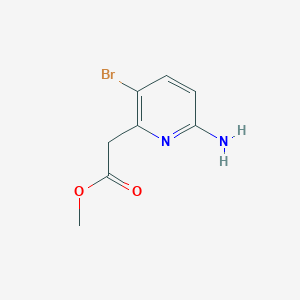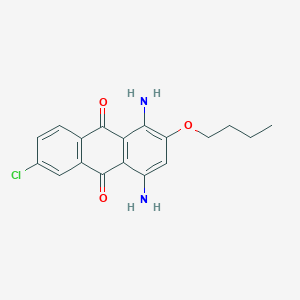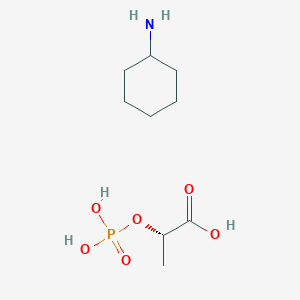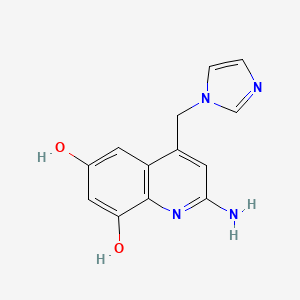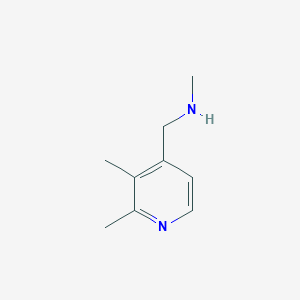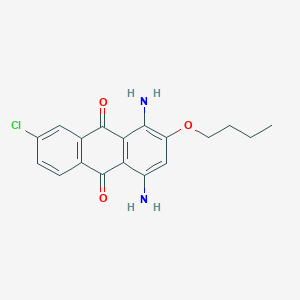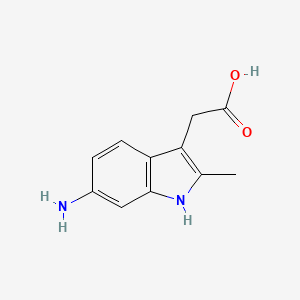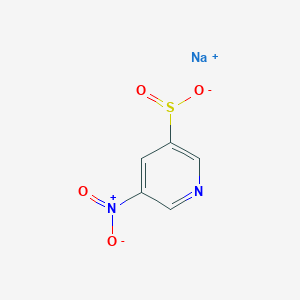![molecular formula C30H24O4S2 B13125499 9,10-Anthracenedione, 1,5-bis[[(4-methoxyphenyl)methyl]thio]- CAS No. 506443-28-3](/img/structure/B13125499.png)
9,10-Anthracenedione, 1,5-bis[[(4-methoxyphenyl)methyl]thio]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Anthracenedione, 1,5-bis[[(4-methoxyphenyl)methyl]thio]-: is a derivative of anthraquinone, a class of aromatic organic compounds. This compound is characterized by the presence of two methoxyphenylmethylthio groups attached to the anthracenedione core. Anthraquinone derivatives are known for their diverse applications in dyes, pigments, and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1,5-bis[[(4-methoxyphenyl)methyl]thio]- typically involves the reaction of 9,10-anthraquinone with 4-methoxybenzylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyphenylmethylthio groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or thiols.
Substitution: Formation of new derivatives with different functional groups.
科学研究应用
Chemistry: The compound is used as a precursor in the synthesis of various anthraquinone derivatives, which are important in the development of dyes and pigments.
Biology: In biological research, anthraquinone derivatives are studied for their potential as anticancer agents due to their ability to intercalate with DNA and inhibit topoisomerase enzymes.
Medicine: The compound and its derivatives are explored for their therapeutic potential, particularly in the treatment of cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 9,10-Anthracenedione, 1,5-bis[[(4-methoxyphenyl)methyl]thio]- involves its interaction with cellular components such as DNA and enzymes. The compound can intercalate with DNA, disrupting its structure and function. Additionally, it can inhibit enzymes like topoisomerases, which are essential for DNA replication and transcription. These interactions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
相似化合物的比较
- 9,10-Anthracenedione, 1,4-bis(methylamino)-
- 9,10-Anthracenedione, 1-amino-4-hydroxy-
- 9,10-Anthracenedione, 2,6-bis(bromomethyl)-
Comparison:
- 9,10-Anthracenedione, 1,5-bis[[(4-methoxyphenyl)methyl]thio]- is unique due to the presence of methoxyphenylmethylthio groups, which impart distinct chemical and biological properties.
- 9,10-Anthracenedione, 1,4-bis(methylamino)- has amino groups that make it more suitable for use in dyes and pigments.
- 9,10-Anthracenedione, 1-amino-4-hydroxy- contains both amino and hydroxy groups, enhancing its solubility and reactivity.
- 9,10-Anthracenedione, 2,6-bis(bromomethyl)- has bromomethyl groups that make it a useful intermediate in organic synthesis.
This detailed article provides a comprehensive overview of 9,10-Anthracenedione, 1,5-bis[[(4-methoxyphenyl)methyl]thio]- and its various aspects, from preparation methods to scientific applications and comparisons with similar compounds
属性
CAS 编号 |
506443-28-3 |
|---|---|
分子式 |
C30H24O4S2 |
分子量 |
512.6 g/mol |
IUPAC 名称 |
1,5-bis[(4-methoxyphenyl)methylsulfanyl]anthracene-9,10-dione |
InChI |
InChI=1S/C30H24O4S2/c1-33-21-13-9-19(10-14-21)17-35-25-7-3-5-23-27(25)29(31)24-6-4-8-26(28(24)30(23)32)36-18-20-11-15-22(34-2)16-12-20/h3-16H,17-18H2,1-2H3 |
InChI 键 |
DLKMIRQESWFPOX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CSC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SCC5=CC=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


